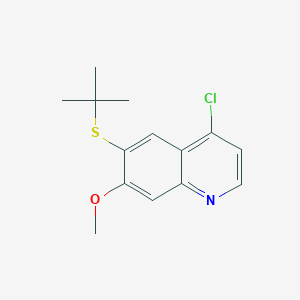
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the quinoline ring. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like thionyl chloride and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The tert-butylthio group can enhance lipophilicity, improving cell membrane permeability, while the chloro and methoxy groups can influence binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Tert-butylthio)-4-chloroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Chloro-7-methoxyquinoline: Lacks the tert-butylthio group, which may reduce its lipophilicity and membrane permeability.
6-(Tert-butylthio)-7-methoxyquinoline: Lacks the chloro group, which may alter its binding affinity and selectivity.
Uniqueness
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tert-butylthio group enhances lipophilicity, the chloro group can influence binding interactions, and the methoxy group can affect electronic properties and reactivity.
Propriétés
Formule moléculaire |
C14H16ClNOS |
|---|---|
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
6-tert-butylsulfanyl-4-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C14H16ClNOS/c1-14(2,3)18-13-7-9-10(15)5-6-16-11(9)8-12(13)17-4/h5-8H,1-4H3 |
Clé InChI |
HDHIIYQUAPZWLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=CC2=C(C=CN=C2C=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















